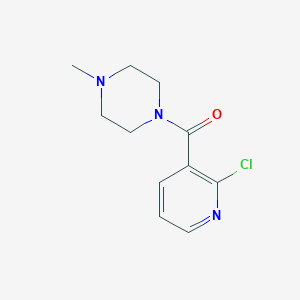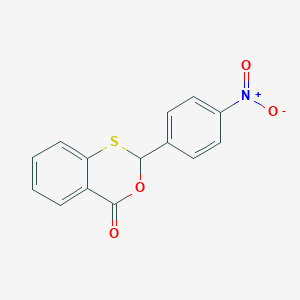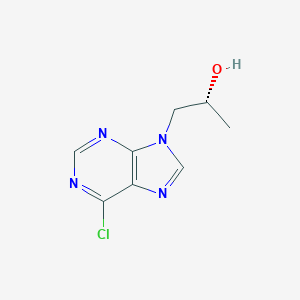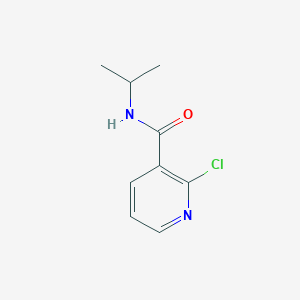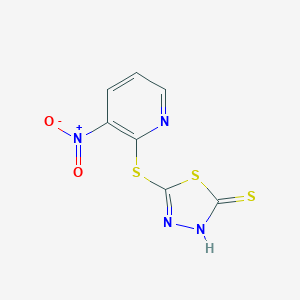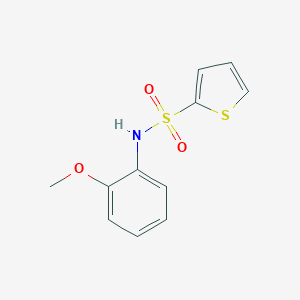
N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)thiophene-2-sulfonamide, also known as MPTSS, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MPTSS is a sulfonamide derivative that belongs to the class of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to regulate glucose metabolism in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)thiophene-2-sulfonamide has several advantages for laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2-methoxyphenyl)thiophene-2-sulfonamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-methoxyphenyl)thiophene-2-sulfonamide has certain limitations as well. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or inflammation being treated. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxyphenyl)thiophene-2-sulfonamide. One potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)thiophene-2-sulfonamide for these applications. Additionally, the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide analogs with improved efficacy and specificity is an area of active research.
Métodos De Síntesis
N-(2-methoxyphenyl)thiophene-2-sulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenylthiocyanate with sodium sulfite in the presence of a catalytic amount of copper sulfate. The reaction yields N-(2-methoxyphenyl)thiophene-2-sulfonamide as a white crystalline solid. Other methods include the reaction of 2-methoxyphenylamine with thiophene-2-sulfonyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to regulate glucose metabolism in diabetic patients.
Propiedades
Número CAS |
53442-32-3 |
|---|---|
Nombre del producto |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
Fórmula molecular |
C11H11NO3S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3 |
Clave InChI |
ZKPXICOMWVIXDY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



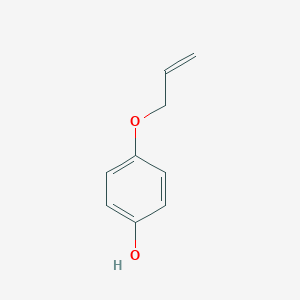
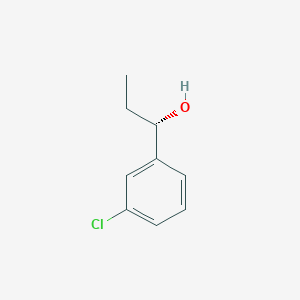
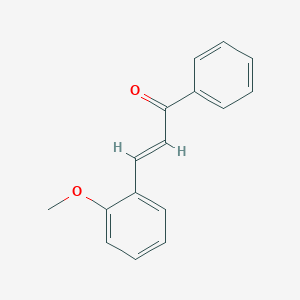
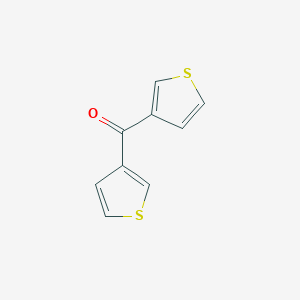

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

